molecular formula C8H6Br2O4 B14488455 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one CAS No. 65883-24-1

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one

Cat. No.: B14488455
CAS No.: 65883-24-1
M. Wt: 325.94 g/mol
InChI Key: FTQBBIUOTBMTIC-UHFFFAOYSA-N
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Description

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2O4 This compound is characterized by the presence of two bromine atoms, three hydroxyl groups, and a ketone functional group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one typically involves the bromination of 1-(4,5,6-trihydroxyphenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Chemical Reactions Analysis

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability

Mechanism of Action

The mechanism of action of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

65883-24-1

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

1-(2,3-dibromo-4,5,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O4/c1-2(11)3-4(9)5(10)7(13)8(14)6(3)12/h12-14H,1H3

InChI Key

FTQBBIUOTBMTIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1Br)Br)O)O)O

Origin of Product

United States

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